molecular formula C21H23N5O2S B12006494 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12006494
M. Wt: 409.5 g/mol
InChI Key: AGPUXPNBHLNRRR-PXLXIMEGSA-N
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Description

2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves multiple steps. One common method includes the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under reflux conditions in methanol. The reaction mixture is then treated with acetophenone to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and π-π interactions with the target molecules. This leads to the inhibition of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H23N5O2S/c1-4-26-20(17-8-6-5-7-9-17)24-25-21(26)29-14-19(27)23-22-15(2)16-10-12-18(28-3)13-11-16/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-15+

InChI Key

AGPUXPNBHLNRRR-PXLXIMEGSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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